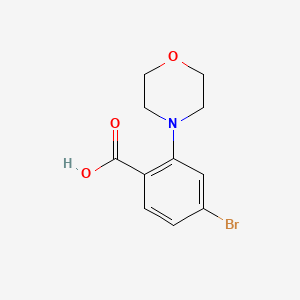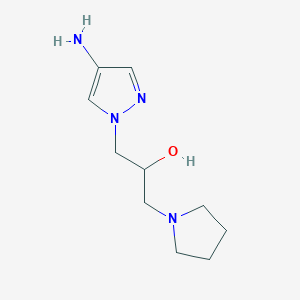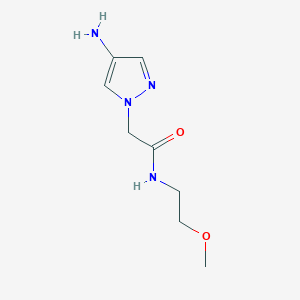
2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
“2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide” is a chemical compound with the CAS number 1156725-92-6 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C8H14N4O2 . The structure can be represented by the SMILES notation: O=C(NCCOC)CN1N=CC(N)=C1 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The molecular weight of this compound is 198.22 . Other physical and chemical properties such as boiling point and melting point are not specified in the search results .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including structures related to 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide, have been synthesized and characterized. These complexes exhibit significant antioxidant activity, assessed through various in vitro assays, such as DPPH, ABTS, and FRAP. The study reveals the impact of hydrogen bonding on self-assembly processes within these complexes and highlights their potential biological activities (Chkirate et al., 2019).
Herbicide Activity
Chloroacetamide derivatives, including those structurally related to this compound, have been utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. The mechanism involves inhibition of fatty acid synthesis in plants, demonstrating the compound's application in agricultural practices (Weisshaar & Böger, 1989).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, related to this compound, has been explored for their potential biological activity against various microorganisms. These compounds exhibit promising antimicrobial activities, indicating their potential for developing new antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Antipsychotic Potential
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure of interest, have been synthesized and evaluated for their antipsychotic potential. These compounds exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel pathway for antipsychotic drug development (Wise et al., 1987).
Chemical Reactivity and Biological Evaluation
Studies on the chemical reactivity and biological evaluation of novel compounds, including those related to this compound, have led to the synthesis of diverse compounds with potential biological activities. These activities include antimicrobial, antioxidant, and possibly anticancer properties, highlighting the compound's versatile applications in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-3-2-10-8(13)6-12-5-7(9)4-11-12/h4-5H,2-3,6,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXJSLCTTVGQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

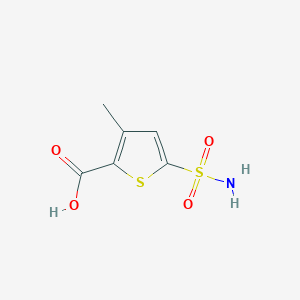
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
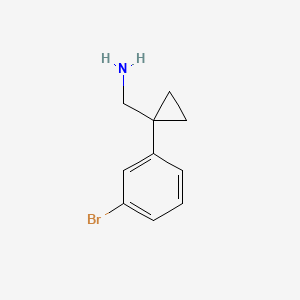
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
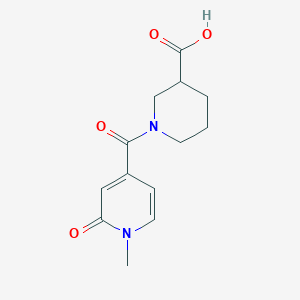

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
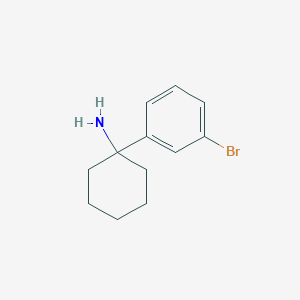
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
